2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol
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Overview
Description
2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. This compound is notable for its unique chemical structure, which includes a perfluorinated carbon chain and an iodine atom attached to an alkene group. The presence of fluorine atoms imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol typically involves the iodination of a perfluorinated alkene precursor. One common method includes the reaction of a perfluorinated alkene with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding perfluorinated alcohols or ketones.
Reduction Reactions: The alkene group can be reduced to form saturated perfluorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of perfluorinated alcohols, amines, or ethers.
Oxidation Reactions: Production of perfluorinated ketones or carboxylic acids.
Reduction Reactions: Generation of saturated perfluorinated hydrocarbons.
Scientific Research Applications
2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol involves its interaction with molecular targets through its iodine and fluorine atoms. The iodine atom can participate in halogen bonding, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1H,1H,3H-perfluorooct-2-ene-1-ol
- 2-Iodo-1H,1H,3H-perfluorodec-2-ene-1-ol
- 2-Iodo-1H,1H,3H-perfluorododec-2-ene-1-ol
Uniqueness
2-Iodo-1H,1H,3H-perfluoroundec-2-ene-1-ol is unique due to its specific chain length and the presence of both iodine and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C11H4F17IO |
---|---|
Molecular Weight |
602.03 g/mol |
IUPAC Name |
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol |
InChI |
InChI=1S/C11H4F17IO/c12-4(13,1-3(29)2-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1,30H,2H2/b3-1- |
InChI Key |
SXRMLCYYQWTVLG-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/I)O |
Canonical SMILES |
C(C(=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)O |
Origin of Product |
United States |
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